molecular formula C11H14N2O B12231791 1-tert-butyl-1,2-dihydro-3H-indazol-3-one

1-tert-butyl-1,2-dihydro-3H-indazol-3-one

Cat. No.: B12231791
M. Wt: 190.24 g/mol
InChI Key: NKFKRFNLZCQINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl-2,3-dihydro-1H-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group attached to the nitrogen atom in the indazole ring enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-2,3-dihydro-1H-indazol-3-one can be synthesized through several methods. One common approach involves the cyclization of hydrazones with appropriate ketones under acidic conditions. Another method includes the use of copper(I)-mediated one-pot synthesis, which provides moderate to good yields (55%-72%) and is tolerant of various functional groups on the aromatic ring .

Industrial Production Methods: Industrial production of 1-tert-butyl-2,3-dihydro-1H-indazol-3-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-2,3-dihydro-1H-indazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of substituted indazoles.

Scientific Research Applications

1-tert-butyl-2,3-dihydro-1H-indazol-3-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-tert-butyl-2,3-dihydro-1H-indazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    1H-indazole: A parent compound with similar structural features but lacking the tert-butyl group.

    2,3-dihydro-1H-indazole: A closely related compound with similar biological activities.

    1-tert-butyl-1H-indazole: Another derivative with a tert-butyl group but different substitution patterns.

Uniqueness: 1-tert-butyl-2,3-dihydro-1H-indazol-3-one is unique due to its specific substitution pattern, which enhances its stability and lipophilicity. This makes it particularly valuable for applications requiring high stability and bioavailability.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-tert-butyl-2H-indazol-3-one

InChI

InChI=1S/C11H14N2O/c1-11(2,3)13-9-7-5-4-6-8(9)10(14)12-13/h4-7H,1-3H3,(H,12,14)

InChI Key

NKFKRFNLZCQINV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=CC=CC=C2C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.